An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione, a key synthetic intermediate. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details a robust and verified protocol for its preparation via the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with N-hydroxyphthalimide. Furthermore, this guide presents a thorough characterization of the target compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing the necessary data for its unambiguous identification and quality control. Safety protocols for handling the requisite reagents are also discussed to ensure safe laboratory practices.
Introduction and Scientific Context
2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione, with the chemical formula C₁₄H₇N₃O₇, is a stable crystalline solid that serves as a pivotal intermediate in organic synthesis. Its primary utility lies in its role as a protected precursor for O-(2,4-dinitrophenyl)hydroxylamine, a potent electrophilic aminating agent used to introduce the -NH₂ group to a wide variety of nucleophiles.[1] The phthalimide group acts as a robust protecting group for the hydroxylamine functionality, allowing for the stable storage and handling of the reactive dinitrophenoxy moiety.
The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry. The electron-withdrawing nature of the two nitro groups on the phenyl ring makes the ipso-carbon highly electrophilic and susceptible to attack by nucleophiles, such as the N-hydroxyphthalimide anion.[1] Understanding the synthesis and characterization of this intermediate is crucial for chemists who intend to utilize it for the subsequent preparation of aminating agents or other complex molecules.
This guide provides a detailed, field-proven methodology, explains the causality behind the experimental choices, and presents a full suite of characterization data to ensure the identity and purity of the synthesized compound.
Synthesis Methodology
The synthesis of 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione is achieved through the reaction of N-hydroxyphthalimide with an activated dinitrophenylating agent, typically 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene, in the presence of a base. The following protocol is adapted from a highly efficient procedure reported in the Journal of Organic Chemistry.[2]
Chemical Reaction Scheme
The overall reaction is depicted below:
Caption: Experimental workflow for synthesis.
Safety and Handling
Safe laboratory practice is paramount. The following outlines the key hazards associated with the primary reactants:
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N-Hydroxyphthalimide: Irritating to the eyes, respiratory system, and skin. [3][4]Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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2,4-Dinitrofluorobenzene / 2,4-Dinitrochlorobenzene: These reagents are highly toxic and readily absorbed through the skin. [2]They are severe irritants and sensitizers. All handling must be performed in a well-ventilated chemical fume hood while wearing appropriate gloves and eye protection. In case of skin contact, wash immediately and thoroughly with soap and water.
Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.
Characterization of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione
The identity and purity of the synthesized product were confirmed using a suite of analytical techniques. The data presented here are consistent with the structure of 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione. [2]
Physical Properties
| Property | Value |
| Appearance | Pale-yellow solid |
| Melting Point | 200-201 °C |
| Molecular Formula | C₁₄H₇N₃O₇ |
| Molar Mass | 329.22 g/mol |
Spectroscopic Data
The following data provides a spectroscopic fingerprint for the title compound.
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: Acetone-d₆
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Spectrometer: 400 MHz
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Interpretation: The spectrum shows characteristic signals for both the phthalimide and the 2,4-dinitrophenoxy moieties. The phthalimide protons appear as a multiplet in the aromatic region. The three protons on the dinitrophenyl ring appear as distinct signals, with coupling patterns consistent with their substitution pattern.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.94 | d | J = 2.8 Hz | 1H | H-3' (Ar-H) |
| 8.64 | dd | J = 9.4, 2.8 Hz | 1H | H-5' (Ar-H) |
| 7.96-7.93 | m | - | 4H | Phthalimide (Ar-H) |
| 7.74 | d | J = 9.4 Hz | 1H | H-6' (Ar-H) |
graph "Structure_HNMR" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [style=invis];img [image="https://www.chemspider.com/image/60506-35-6", label=""];
H_Phth [label="7.96-7.93 (m, 4H)", pos="1.5,1.5!"]; H3_prime [label="8.94 (d, 1H)", pos="-2.5,0.5!"]; H5_prime [label="8.64 (dd, 1H)", pos="-2.5,-1.5!"]; H6_prime [label="7.74 (d, 1H)", pos="-0.5,-2.2!"];
img -> H_Phth; img -> H3_prime; img -> H5_prime; img -> H6_prime; }
Caption: ¹H NMR assignments for the title compound.
4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: Acetone-d₆
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Spectrometer: 100 MHz
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Interpretation: The ¹³C NMR spectrum confirms the presence of 14 unique carbon atoms. The two carbonyl carbons of the phthalimide group are clearly visible downfield. The aromatic region shows signals for all substituted and unsubstituted carbons.
| Chemical Shift (δ, ppm) | Assignment |
| 162.7 | C=O (Phthalimide) |
| 154.5 | C-O (Ar-O) |
| 143.1 | C-NO₂ |
| 141.2 | C-NO₂ |
| 136.0 | CH (Phthalimide) |
| 130.2 | CH (Ar-H) |
| 129.3 | C (Quaternary, Phthalimide) |
| 125.1 | CH (Phthalimide) |
| 124.9 | CH (Ar-H) |
| 121.6 | CH (Ar-H) |
4.2.3. Infrared (IR) Spectroscopy
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Sample Preparation: KBr pellet or ATR
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Interpretation: The IR spectrum displays characteristic absorption bands confirming the key functional groups. The strong absorptions for the imide C=O groups and the C-NO₂ groups are particularly diagnostic.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1751 | Strong | C=O stretch (imide, asymmetric) |
| 1722 | Strong | C=O stretch (imide, symmetric) |
| 1609 | Strong | C=C stretch (aromatic) |
| 1539 | Strong | N-O stretch (NO₂, asymmetric) |
| 1350 | Strong | N-O stretch (NO₂, symmetric) |
| 1251 | Strong | C-O stretch (aryl ether) |
4.2.4. Mass Spectrometry (MS)
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Ionization Method: High-Resolution Mass Spectrometry (HRMS)
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Interpretation: HRMS provides an accurate mass measurement, confirming the elemental composition of the molecule.
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 352.0125 | 352.0125 |
Conclusion
This guide has detailed a reliable and high-yielding synthesis of 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione, a valuable synthetic intermediate. The provided step-by-step protocol, based on established literature, offers a clear pathway for its preparation. The comprehensive characterization data, including ¹H NMR, ¹³C NMR, IR, and HRMS, serves as an authoritative reference for researchers to confirm the identity and purity of their synthesized material. Adherence to the outlined safety precautions is essential for the safe handling of the hazardous reagents involved. This document provides the necessary foundational knowledge for the successful synthesis and validation of this important chemical building block.
References
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Legault, C.; Charette, A. B. Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. J. Org. Chem.2003 , 68 (18), 7119–7122.
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Fisher Scientific. Safety Data Sheet: N-Hydroxyphthalimide. (Accessed on relevant date)
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SynQuest Laboratories, Inc. Safety Data Sheet: N-Hydroxyphthalimide. (Accessed on relevant date)
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Sigma-Aldrich. Safety Data Sheet: 1-Chloro-2,4-dinitrobenzene. (Accessed on relevant date)
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AGR Enterprises. Material Safety Data Sheet: 2,4-Dinitrochlorobenzene. (Accessed on relevant date)
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Yang, Z. et al. O-(2,4-Dinitrophenyl)hydroxylamine. Synlett2014 , 25 (03), 441-442.
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Cole-Parmer. Material Safety Data Sheet: N-Hydroxyphthalimide, 98%. (Accessed on relevant date)
